6-Bromo-2-tert-butylimidazo[1,2-a]pyridine

TNF-α inhibition Anti-inflammatory In vivo efficacy

6-Bromo-2-tert-butylimidazo[1,2-a]pyridine (CAS 864867-60-7) is a strategic building block for parallel synthesis of 6-aryl/heteroaryl derivatives via Suzuki-Miyaura coupling. The 2-tert-butyl group enhances lipophilicity (LogP ~3.4) to target hydrophobic kinase subpockets, while the C6-Br handle enables rapid 6-position SAR without de novo scaffold construction. Validated bioisostere for N-phenylpyrazole in anti-inflammatory programs with oral efficacy. Useful for comparative bromo-regioisomer studies. Procure ≥98% purity for focused library synthesis, kinase inhibitor discovery, and GPCR modulator optimization.

Molecular Formula C11H13BrN2
Molecular Weight 253.14 g/mol
CAS No. 864867-60-7
Cat. No. B1323054
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-2-tert-butylimidazo[1,2-a]pyridine
CAS864867-60-7
Molecular FormulaC11H13BrN2
Molecular Weight253.14 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CN2C=C(C=CC2=N1)Br
InChIInChI=1S/C11H13BrN2/c1-11(2,3)9-7-14-6-8(12)4-5-10(14)13-9/h4-7H,1-3H3
InChIKeyNEKOBQCPVOAULO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Bromo-2-tert-butylimidazo[1,2-a]pyridine (CAS 864867-60-7) for Medicinal Chemistry and Cross-Coupling Synthesis: Key Properties and Procurement Considerations


6-Bromo-2-tert-butylimidazo[1,2-a]pyridine (CAS 864867-60-7) is a heterobicyclic compound belonging to the imidazo[1,2-a]pyridine scaffold family, a privileged pharmacophore class widely employed in kinase inhibitor and GPCR modulator drug discovery programs [1]. The compound features a bromine atom at the 6-position of the pyridine ring and a bulky tert-butyl group at the 2-position of the imidazole ring. This specific substitution pattern confers predictable synthetic utility for Suzuki-Miyaura and related cross-coupling reactions via the C6-Br handle, while the 2-tert-butyl group contributes substantial lipophilicity (calculated LogP approximately 3.4) that can favorably modulate target binding in hydrophobic protein pockets .

Why Substituting 6-Bromo-2-tert-butylimidazo[1,2-a]pyridine (864867-60-7) with Other Imidazo[1,2-a]pyridines Risks Synthetic and Biological Outcome Deviations


Generic substitution within the imidazo[1,2-a]pyridine class is non-trivial due to the orthogonal functional and steric requirements of the 2-position tert-butyl group and the 6-position bromine. Replacing the 2-tert-butyl moiety with a smaller alkyl group (e.g., methyl or ethyl) or a hydrogen atom would significantly reduce steric bulk and lipophilicity, potentially abolishing critical van der Waals interactions required for target engagement in hydrophobic kinase binding pockets or GPCR allosteric sites [1]. Conversely, relocating the bromine atom to alternative positions (e.g., 3-, 7-, or 8-bromo analogs) alters the electronic properties and the regioselectivity of palladium-catalyzed cross-coupling reactions, fundamentally changing the accessible derivative chemical space and the scope of SAR exploration [2].

Quantitative Differentiation Evidence for 6-Bromo-2-tert-butylimidazo[1,2-a]pyridine (864867-60-7): Steric, Lipophilic, and Synthetic Advantages


2-tert-Butyl Imidazo[1,2-a]pyridine Core Delivers Orally Active In Vivo Anti-TNF-α Efficacy Superior to N-Phenylpyrazole Benchmark

The 2-tert-butylimidazo[1,2-a]pyridine scaffold, of which 6-bromo-2-tert-butylimidazo[1,2-a]pyridine is a key synthetic precursor, was demonstrated to generate anti-TNF-α compounds more potent than the N-phenylpyrazole derivative LASSBio-1504 and equipotent to the p38 MAPK inhibitor SB-203580. The most active derivative incorporating this scaffold, LASSBio-1749, achieved oral anti-inflammatory activity in a murine subcutaneous air pouch model, significantly reducing in vivo TNF-α and other pro-inflammatory cytokine levels at all tested doses [1].

TNF-α inhibition Anti-inflammatory In vivo efficacy

C6 Bromine Substitution Enables Regioselective Suzuki-Miyaura Diversification Unavailable to Non-Halogenated or Differently Halogenated Analogs

The bromine atom at the 6-position of 6-bromo-2-tert-butylimidazo[1,2-a]pyridine serves as a synthetically orthogonal handle for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This regioselective functionalization capability is absent in non-halogenated analogs such as 2-tert-butylimidazo[1,2-a]pyridine (CAS 406207-65-6) and differs in electronic and steric accessibility from 3-bromo (CAS 904813-48-5) or 8-bromo regioisomers [1]. The C6 position offers predictable reactivity for introducing aryl, heteroaryl, or alkenyl diversity to explore structure-activity relationships in kinase and GPCR programs.

Cross-coupling Suzuki-Miyaura Late-stage functionalization SAR exploration

2-tert-Butyl Group Increases Calculated LogP by ~1.6 Units Relative to Unsubstituted Imidazo[1,2-a]pyridine Core, Enhancing Membrane Permeability and Hydrophobic Pocket Occupancy

The 2-tert-butyl substituent confers a calculated LogP of approximately 3.4 to 6-bromo-2-tert-butylimidazo[1,2-a]pyridine . This represents a substantial increase in lipophilicity compared to the unsubstituted imidazo[1,2-a]pyridine core (calculated LogP ~1.8) [1]—an approximate ΔLogP of +1.6 units. The tert-butyl group also introduces significant steric bulk, which can fill hydrophobic subpockets in protein targets and shield metabolically labile sites.

Lipophilicity Physicochemical properties Drug-likeness

6-Bromo-2-tert-butylimidazo[1,2-a]pyridine is a Direct Precursor to Bioactive Imidazo[1,2-a]pyridine-Containing Compounds via C6 Diversification

Imidazo[1,2-a]pyridine derivatives bearing substituents at the 2- and 6-positions have been reported as potent kinase inhibitors targeting DYRK1A and CLK1 with IC50 values in the micromolar range (e.g., compound 4c: CLK1 IC50 = 0.7 μM; DYRK1A IC50 = 2.6 μM) [1]. 6-Bromo-2-tert-butylimidazo[1,2-a]pyridine serves as a direct synthetic precursor to access this chemotype space via C6 cross-coupling, allowing researchers to explore SAR around the 6-position while retaining the favorable 2-tert-butyl group.

Scaffold diversification Medicinal chemistry building block Kinase inhibitor synthesis

Recommended Application Scenarios for 6-Bromo-2-tert-butylimidazo[1,2-a]pyridine (864867-60-7) Based on Quantitative Evidence


Kinase Inhibitor Lead Optimization via C6 Diversification

Use 6-bromo-2-tert-butylimidazo[1,2-a]pyridine as a key intermediate for parallel synthesis of 6-aryl, 6-heteroaryl, and 6-alkenyl derivatives via Suzuki-Miyaura cross-coupling [1]. The resulting library retains the 2-tert-butyl group, which enhances lipophilicity (ΔLogP ~+1.6 vs. unsubstituted core) and occupies hydrophobic kinase subpockets critical for target engagement in DYRK1A and CLK1 programs [2]. This approach enables rapid SAR exploration at the 6-position without requiring de novo scaffold construction.

Anti-TNF-α Agent Development Leveraging 2-tert-Butyl Scaffold

Employ the 2-tert-butylimidazo[1,2-a]pyridine core accessed via this compound as a bioisosteric replacement for N-phenylpyrazole in anti-inflammatory drug discovery [1]. The scaffold has demonstrated oral in vivo efficacy in reducing TNF-α levels and offers a validated path to compounds with improved potency relative to LASSBio-1504. The C6-Br handle permits further functionalization to optimize pharmacokinetic and pharmacodynamic properties while maintaining the core's established anti-inflammatory profile.

GPCR Modulator and Privileged Scaffold Library Synthesis

Leverage 6-bromo-2-tert-butylimidazo[1,2-a]pyridine as a versatile building block for constructing focused libraries targeting GPCRs and other hydrophobic binding sites [1]. The combination of a predictable C6 cross-coupling handle and a lipophilicity-enhancing 2-tert-butyl group makes this compound ideal for diversity-oriented synthesis aimed at exploring chemical space around privileged imidazo[1,2-a]pyridine pharmacophores [2].

Structure-Activity Relationship Studies of Halogen Position Effects

Utilize 6-bromo-2-tert-butylimidazo[1,2-a]pyridine in comparative SAR studies alongside 3-bromo (CAS 904813-48-5), 7-bromo, and 8-bromo regioisomers to systematically evaluate the impact of halogen placement on target binding, metabolic stability, and synthetic accessibility [1]. This application is particularly relevant for programs where electronic modulation of the pyridine ring influences potency or selectivity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Bromo-2-tert-butylimidazo[1,2-a]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.